DSO-5a

BRS-3 agonist potency SAR optimization IP-1 accumulation assay

Researchers studying peripheral BB3's role in metabolism face confounding CNS side effects from brain-penetrant agonists. DSO-5a solves this: an orthosteric BB3 agonist with negligible brain penetration and oral bioavailability. - **Key outcomes:** Activates PPAR-γ via BB3; 898-fold potency improvement vs. DMAKO-00 scaffold. - **Safety advantage:** No centrally-mediated HR/BP increases (vs. MK-5046). - **Supply:** Cryo-EM structure available (DSO-5a-bound receptor). Ideal for chronic db/db mouse studies.

Molecular Formula C23H24N2O7
Molecular Weight 440.4 g/mol
Cat. No. B12381855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSO-5a
Molecular FormulaC23H24N2O7
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C(C1=C(C2=C(C=CC(=C2C(=C1)OC)NO)N=O)OC)OC(=O)C3=CC=CO3
InChIInChI=1S/C23H24N2O7/c1-6-23(2,3)21(32-22(26)16-8-7-11-31-16)13-12-17(29-4)18-14(24-27)9-10-15(25-28)19(18)20(13)30-5/h6-12,21,24,27H,1H2,2-5H3
InChIKeyWUXGQZUWKGBOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DSO-5a: A Selective BB3 Agonist


DSO-5a (Dimethyl Shikonin Oxime 5a) is a synthetic small-molecule agonist of the orphan G protein-coupled receptor bombesin receptor subtype-3 (BB3, also designated BRS-3) [1]. It is an optimized derivative of DMAKO-00, a shikonin-derived scaffold, and exhibits potent, selective, and orally bioavailable activation of BB3 [2]. Notably, DSO-5a demonstrates negligible brain penetration, a critical safety attribute that distinguishes it from earlier BB3 agonists which can elicit central nervous system-mediated cardiovascular effects [3]. The compound upregulates PPAR-γ activity via BB3 engagement, linking receptor activation to downstream metabolic regulation [4].

Why DSO-5a Cannot Be Substituted


BB3/BRS-3 agonists are not interchangeable due to fundamental differences in their molecular pharmacology. DSO-5a is an orthosteric agonist with a specific binding mode distinct from other BB3 ligands [1]. For example, the synthetic agonist MK-5046 functions as an allosteric agonist, while the natural compound oridonin exhibits a different ligand recognition pattern and lower potency [2]. More critically, DSO-5a's low brain penetration profile confers a unique safety advantage, avoiding the centrally-mediated increases in heart rate and blood pressure observed with brain-penetrant agonists like MK-5046 [3]. Therefore, substituting DSO-5a with another BB3 agonist will likely alter potency, selectivity, signaling bias, and in vivo safety profile, invalidating experimental reproducibility and therapeutic hypothesis testing.

DSO-5a Versus BB3 Agonists


Potency Enhancement Over DMAKO-00

DSO-5a is a structurally optimized derivative of DMAKO-00 and demonstrates a profound, quantifiable increase in agonist potency. In a direct head-to-head comparison using an IP-1 accumulation assay in cells expressing human BB3, DSO-5a exhibited a pEC50 of 8.422, whereas the parent compound DMAKO-00 had a pEC50 of approximately 5.47 [1]. This corresponds to an 898-fold increase in potency, representing a major SAR advancement that validates the chemical optimization strategy.

BRS-3 agonist potency SAR optimization IP-1 accumulation assay

Divergent Agonism vs. Oridonin

Cryo-EM structural analysis reveals that DSO-5a and the natural product oridonin bind to the orthosteric pocket of BRS-3 but engage a distinct network of receptor interactions [1]. This differential engagement leads to divergent activation patterns. Mutagenesis studies confirmed that key residues critical for DSO-5a-mediated calcium mobilization and IP1 accumulation differ from those for oridonin [2]. While oridonin has a reported EC50 of 223.6 nM (2.236 × 10⁻⁷ M) in calcium mobilization [3], DSO-5a is a more potent orthosteric agonist with a distinct binding pose.

GPCR structural biology BRS-3 ligand recognition biased agonism

Safety Edge Over MK-5046

A critical differentiator for DSO-5a is its low brain penetration, which avoids centrally-mediated cardiovascular effects. In contrast, the synthetic BRS-3 agonist MK-5046 is brain-penetrant and is known to increase heart rate and blood pressure through central sympathetic activation [1]. DSO-5a was specifically designed and confirmed to have negligible brain penetration in mice, while still potently activating peripheral BB3 to improve glucose tolerance [2]. This was highlighted as a key advantage in a recent comparative structural study [3].

blood-brain barrier penetration CNS safety cardiovascular side effects

Oral Bioavailability in Diabetes Models

DSO-5a is characterized as an orally active BB3 agonist [1]. This is a critical practical advantage over peptide-based BB3 ligands or agonists requiring parenteral administration. In diabetic db/db mice, chronic oral administration of DSO-5a (10 mg/kg/day, PO) for 2-4 weeks significantly lowered blood glucose levels [2]. This contrasts with earlier BB3 agonists like MK-5046, which, while orally active, carry the CNS liability described above [3].

oral bioavailability diabetes db/db mice glucose homeostasis

DSO-5a Applications in Metabolic Research


CNS-Free Peripheral BB3 Studies

DSO-5a is the optimal choice for researchers investigating the role of peripheral BB3 in glucose homeostasis, insulin secretion, or energy expenditure, and who need to exclude CNS-mediated cardiovascular side effects. Its low brain penetration [1] provides a cleaner pharmacological profile than brain-penetrant agonists like MK-5046, which confounds metabolic readouts with changes in heart rate and sympathetic tone [2].

BRS-3 Structural and Biased Signaling Studies

DSO-5a is a valuable chemical probe for structural and functional studies of BRS-3 due to the availability of a high-resolution cryo-EM structure of the DSO-5a-bound receptor complex [3]. Its distinct binding mode, compared to oridonin, makes it ideal for investigating ligand-specific signaling bias and receptor activation mechanisms [4].

Chronic Oral Dosing in Diabetes Models

DSO-5a's oral bioavailability supports chronic administration in diabetic mouse models (e.g., db/db mice) for long-term efficacy studies [5]. This enables practical, high-throughput in vivo pharmacology for diabetes and obesity research, bypassing the need for daily injections or osmotic pumps required for peptide agonists [6].

SAR and Medicinal Chemistry Benchmarking

Medicinal chemists optimizing BB3 agonists should use DSO-5a as the potency benchmark due to its 898-fold improvement over the parent scaffold DMAKO-00 [7]. This quantifiable SAR leap serves as a reference point for assessing the success of new structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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